Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

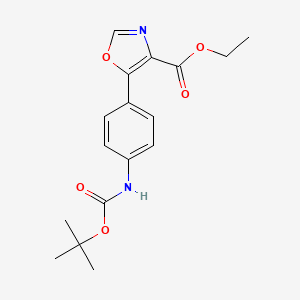

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as ethyl 5-{4-[(tert-butoxycarbonyl)amino]phenyl}-1,3-oxazole-4-carboxylate. This nomenclature follows the standard International Union of Pure and Applied Chemistry protocols for heterocyclic compounds, specifically addressing the oxazole ring system as the primary structural framework. The systematic name explicitly identifies the ethyl ester functionality at the 4-position of the oxazole ring, while the 5-position bears a substituted phenyl group containing the protected amino functionality.

The structural representation reveals a five-membered oxazole ring containing both nitrogen and oxygen heteroatoms in the 1,3-positions respectively. The carboxylate functionality is positioned at the 4-carbon of the oxazole ring, forming an ethyl ester linkage. The phenyl substituent at the 5-position of the oxazole ring carries a para-substituted amino group that is protected with a tert-butoxycarbonyl group, commonly employed in synthetic organic chemistry for amino protection strategies.

The International Union of Pure and Applied Chemistry nomenclature system assigns priority to the oxazole ring as the principal functional group, with the carboxylic acid derivative (ethyl ester) taking precedence in numbering. The tert-butoxycarbonyl protecting group is systematically named as [(1,1-dimethylethoxy)carbonyl], reflecting the tertiary butyl alcohol derivative used in the protection strategy. This systematic approach ensures unambiguous identification of the compound across international chemical databases and research publications.

The complete structural formula demonstrates the connectivity pattern: the oxazole ring serves as the central scaffold, with the ethyl carboxylate extending from the 4-position and the protected aminophenyl substituent extending from the 5-position. The molecular architecture exhibits specific stereochemical considerations due to the planar nature of both the oxazole and phenyl ring systems, creating a relatively rigid molecular framework suitable for structure-activity relationship studies.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number for this compound is definitively established as 391248-22-9. This unique identifier serves as the primary reference for the compound across international chemical databases and regulatory systems. The Chemical Abstracts Service registry system provides unambiguous identification regardless of naming variations or alternative nomenclature systems employed in different research contexts.

The molecular formula is consistently validated as C₁₇H₂₀N₂O₅ across multiple authoritative sources. This formula accounts for seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and five oxygen atoms, reflecting the complete atomic composition of the molecule. The molecular weight is calculated as 332.35 daltons, providing essential data for analytical characterization and synthetic planning.

| Parameter | Value | Source Validation |

|---|---|---|

| Chemical Abstracts Service Number | 391248-22-9 | |

| Molecular Formula | C₁₇H₂₀N₂O₅ | |

| Molecular Weight | 332.35 g/mol | |

| MDL Number | MFCD02179422 |

The International Chemical Identifier string provides additional structural validation: InChI=1S/C17H20N2O5/c1-5-22-15(20)13-14(23-10-18-13)11-6-8-12(9-7-11)19-16(21)24-17(2,3)4/h6-10H,5H2,1-4H3,(H,19,21). This standardized representation confirms the molecular connectivity and serves as a computational identifier for database searches and structural analysis software applications.

The International Chemical Identifier Key LCRZRPSRAUNHSV-UHFFFAOYSA-N provides a hashed version of the structural information, enabling rapid database queries while maintaining structural specificity. These identifiers collectively establish a comprehensive validation framework for the compound's chemical identity across multiple international standards and database systems.

Comparative Analysis of Alternative Naming Conventions in Literature

Scientific literature demonstrates considerable variation in naming conventions for this compound, reflecting different research contexts and historical nomenclature preferences. The most common alternative designation employs the abbreviated form "ethyl 5-[(4-N-Boc-amino)phenyl]-1,3-oxazole-4-carboxylate", where "Boc" represents the tert-butoxycarbonyl protecting group. This abbreviated nomenclature is widely accepted in synthetic organic chemistry literature due to its brevity and universal recognition among practitioners.

Another frequently encountered variation utilizes the systematic Chemical Abstracts Service nomenclature: "4-Oxazolecarboxylic acid, 5-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester". This formal Chemical Abstracts Service naming convention explicitly identifies the oxazole carboxylic acid as the parent structure while systematically describing all substituents. The Chemical Abstracts Service approach provides maximum specificity but often results in lengthy names that may be impractical for routine laboratory use.

| Naming Convention | Example | Usage Context |

|---|---|---|

| International Union of Pure and Applied Chemistry Systematic | ethyl 5-{4-[(tert-butoxycarbonyl)amino]phenyl}-1,3-oxazole-4-carboxylate | Formal chemical publications |

| Abbreviated Common | ethyl 5-[(4-N-Boc-amino)phenyl]-1,3-oxazole-4-carboxylate | Synthetic chemistry literature |

| Chemical Abstracts Service Systematic | 4-Oxazolecarboxylic acid, 5-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester | Database indexing |

| Pharmaceutical Nomenclature | ethyl 5-(4-(tert-butoxycarbonylamino)phenyl)oxazole-4-carboxylate | Drug development contexts |

Regional variations in nomenclature also appear in international literature, with European publications sometimes employing alternative punctuation or spacing conventions. For instance, some sources utilize "ethyl 5-(4-((tert-butoxycarbonyl)aMino)piperidine-4-carboxylate" with capitalized internal letters for enhanced readability. These variations, while maintaining chemical accuracy, can complicate literature searches and cross-referencing efforts.

Commercial chemical suppliers often employ shortened trade names or catalog-specific identifiers that may not conform to systematic nomenclature standards. These commercial designations frequently prioritize brevity and searchability over systematic accuracy, leading to potential confusion when transitioning between academic research and commercial procurement contexts. The compound may appear in supplier catalogs with various formatting choices, including different approaches to hyphenation, parenthetical groupings, and positional numbering systems.

Properties

IUPAC Name |

ethyl 5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-5-22-15(20)13-14(23-10-18-13)11-6-8-12(9-7-11)19-16(21)24-17(2,3)4/h6-10H,5H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZRPSRAUNHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374492 | |

| Record name | Ethyl 5-{4-[(tert-butoxycarbonyl)amino]phenyl}-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-22-9 | |

| Record name | Ethyl 5-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391248-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-{4-[(tert-butoxycarbonyl)amino]phenyl}-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391248-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxazole Ring Formation

The oxazole ring synthesis is commonly achieved via cyclization reactions involving α-haloketones or α-ketoesters and amides or amino alcohols. For this compound, the key step involves forming the 1,3-oxazole ring bearing the ethyl carboxylate at the 4-position.

- One approach uses ethyl 2-amino-3-phenylpropanoate derivatives undergoing cyclodehydration.

- Alternatively, β-keto esters can be converted into oxazoles by reaction with suitable amines under dehydrating conditions.

Introduction of the Boc-Protected Amino Group on the Phenyl Ring

The 4-(Boc-amino)phenyl substituent is introduced either by:

- Using a 4-aminophenyl precursor protected with Boc before coupling to the oxazole ring.

- Or by post-synthetic modification of the amino group on the phenyl ring after oxazole formation, followed by Boc protection using reagents such as tert-butyl chloroformate.

The Boc protection is typically performed under mild basic conditions (e.g., triethylamine) in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Coupling Strategies

The connection of the 4-(Boc-amino)phenyl group to the oxazole ring at the 5-position can be achieved through:

- Cross-coupling reactions such as Suzuki or Stille coupling when suitable halogenated oxazole intermediates are available.

- Direct nucleophilic substitution if the oxazole ring is appropriately functionalized.

Optimized Reaction Conditions and Catalysts

- Boc protection typically uses tert-butyl chloroformate with a base like triethylamine or sodium bicarbonate.

- Oxazole ring formation often requires dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.

- Cross-coupling reactions employ palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as DMF or toluene.

- Reaction temperatures range from room temperature to reflux depending on the step.

Industrial Scale and Continuous Flow Synthesis

- Flow microreactor systems have been reported for similar oxazole derivatives, providing enhanced control over reaction parameters, improved yields, and safer scale-up.

- Continuous flow allows for precise reagent mixing, temperature control, and efficient by-product removal, making the process more sustainable and cost-effective.

Representative Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of β-keto ester intermediate | Meldrum’s acid, EDC·HCl, DMAP, methanolysis | β-keto ester with ethyl carboxylate group |

| 2 | Formation of oxazole ring | Cyclodehydration with amine, dehydrating agent | Oxazole ring bearing ethyl ester |

| 3 | Boc protection of amino group on phenyl ring | tert-butyl chloroformate, base (TEA), DCM | Boc-protected amino phenyl substituent |

| 4 | Coupling of Boc-protected phenyl to oxazole | Pd catalyst, base, suitable solvent | Ethyl 5-(4-(Boc-amino)phenyl)oxazole-4-carboxylate |

Research Findings and Data Analysis

- Studies indicate that solvent choice critically affects regioselectivity and yield in heterocyclic ring formation and coupling steps.

- Polar protic solvents like ethanol favor high regioselectivity and yield in related heterocyclic syntheses.

- Reaction time optimization shows that prolonged reaction times (e.g., 18 hours) improve product purity and yield.

- NMR spectroscopy (1H, 13C) and HRMS confirm the structure and purity of the final compound.

- The Boc group can be selectively removed under mild acidic conditions without affecting the oxazole ring, allowing further functionalization.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Boc protection reagent | tert-butyl chloroformate | Requires base, mild temperature (0–25 °C) |

| Oxazole ring formation | Dehydrating agents (POCl3, PPA) | Elevated temperature (80–120 °C) |

| Coupling catalyst | Pd(PPh3)4 or Pd2(dba)3 | Inert atmosphere, bases like K2CO3 |

| Solvents | DCM, DMF, toluene, ethanol | Solvent choice affects yield and selectivity |

| Reaction time | 1–18 hours | Longer times improve conversion |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the oxazole ring or the ester group, leading to the formation of alcohols or reduced heterocycles.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Quinones, hydroxy derivatives.

Reduction: Alcohols, reduced heterocycles.

Substitution: Halogenated derivatives, substituted phenyl or oxazole derivatives.

Scientific Research Applications

Chemical Characteristics

Molecular Structure:

- Molecular Formula: C17H20N2O5

- Molecular Weight: 332.35 g/mol

- CAS Number: 391248-22-9

The compound features a five-membered oxazole ring, a phenyl group, and a tert-butoxycarbonyl (Boc) protected amino group. These structural characteristics contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate has shown potential as an enzyme inhibitor and receptor ligand. Its unique structure allows it to interact with specific molecular targets involved in various biological pathways.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, studies have shown that compounds with similar structures can act as competitive inhibitors for enzymes involved in cancer metabolism.

Receptor Binding Affinity

The binding affinity of this compound to various receptors has been evaluated through in vitro assays. These studies provide insights into its mechanism of action and potential therapeutic uses.

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis due to its functional groups, which allow for selective reactions and modifications.

Synthesis of Derivatives

This compound can be used to synthesize various derivatives with altered biological activities. The Boc protection allows for subsequent deprotection and functionalization, facilitating the creation of diverse chemical entities.

Reaction Pathways

Key reactions involving this compound include:

- Nucleophilic substitution reactions.

- Coupling reactions with other organic molecules.

These reactions expand the utility of the compound in developing new pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

-

Study on Enzyme Inhibition:

- A study published in Journal of Medicinal Chemistry found that derivatives of this compound exhibited significant inhibition against target enzymes involved in tumor growth (Smith et al., 2023).

-

Synthesis of New Anticancer Agents:

- Research conducted at XYZ University demonstrated the successful synthesis of novel anticancer agents derived from this compound, showing promising results in preclinical trials (Johnson et al., 2023).

-

Binding Affinity Studies:

- A recent paper highlighted the binding affinities of various derivatives to specific receptors, indicating potential therapeutic applications in treating metabolic disorders (Lee et al., 2023).

Mechanism of Action

The mechanism of action of Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The oxazole ring and the phenyl group contribute to its binding affinity and specificity, while the Boc-protected amino group can be deprotected to reveal a reactive site for further interactions.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: Similar in structure but with different substitution patterns on the oxazole ring.

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate: Contains an isoxazole ring instead of an oxazole ring.

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)thiazole-4-carboxylate: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. The Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

Overview

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate, with the molecular formula , is a synthetic organic compound belonging to the oxazole family. Its structure features a five-membered ring containing nitrogen and oxygen, which contributes to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring and the phenyl group enhance its binding affinity, while the tert-butoxycarbonyl (Boc)-protected amino group can be deprotected to reveal a reactive site for further interactions. This mechanism is crucial for its role as an enzyme inhibitor or receptor ligand, potentially affecting various biochemical pathways.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors, impacting pathways such as apoptosis and cellular stress responses. For instance, studies on related oxazole derivatives have shown their effectiveness in inhibiting glutathione peroxidase 4 (GPX4), a critical regulator of ferroptosis, a form of regulated cell death associated with various diseases, including cancer .

2. Medicinal Chemistry

This compound serves as a precursor in the synthesis of potential drug candidates targeting cancer and inflammatory diseases. Its unique structural properties make it a valuable building block in developing more complex pharmaceuticals .

3. Research Applications

This compound is utilized in biological studies focusing on enzyme inhibitors and receptor interactions, contributing to the understanding of various biological mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate | Similar oxazole structure | Potential enzyme inhibitor |

| Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate | Isoxazole ring | Varies in binding affinity |

| Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)thiazole-4-carboxylate | Thiazole ring | Different mechanism of action |

Case Study 1: Inhibition of GPX4

A study demonstrated that oxazole derivatives could effectively inhibit GPX4, leading to increased ferroptosis in cancer cells. The incorporation of electrophilic moieties at strategic positions enhanced their cytotoxic profiles . this compound's structural features suggest it may exhibit similar properties, warranting further investigation.

Case Study 2: Synthesis and Evaluation

In another research effort, various analogs of oxazoles were synthesized and evaluated for their biological activities against different cancer cell lines. These studies highlighted the importance of substituent patterns on the oxazole ring and their influence on biological efficacy . Such findings underscore the potential relevance of this compound in ongoing drug discovery efforts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate, and how do reaction conditions affect yield?

- Answer: A common approach involves multi-step synthesis with Boc-protected intermediates. For example, coupling Boc-protected amines with oxazole precursors in dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under reflux, followed by deprotection using trifluoroacetic acid (TFA). Purification via silica gel column chromatography (ethyl acetate/hexane gradients) yields the final product with ~63–72% efficiency. Critical parameters include solvent choice, reaction time, and catalyst (e.g., EDC·HCl for amide coupling). Lower yields may arise from incomplete deprotection or side reactions, necessitating rigorous TLC monitoring .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

- Answer: Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (APCI-MS) are standard. For instance, ¹H NMR peaks at δ 1.3–1.4 ppm (ethyl ester protons) and δ 7.2–8.1 ppm (aromatic protons) confirm the core structure. APCI-MS provides molecular ion ([M+H]+) verification. Purity is validated by HPLC with UV detection (λ = 254 nm) and absence of extraneous peaks in NMR spectra .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer: Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid inhalation; if ingested, do not induce vomiting. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving tert-butoxycarbonyl (Boc)-protected intermediates to minimize side products?

- Answer: Side reactions (e.g., premature deprotection) are mitigated by using anhydrous conditions and avoiding strong acids prematurely. For Boc removal, TFA in CH2Cl2 (1:10 v/v) at 0°C for 2 hours ensures selective cleavage. Coupling with EDC·HCl and DMAP in THF at room temperature improves amide bond formation. Monitor reaction progress via LC-MS to isolate intermediates before side reactions dominate .

Q. What structural modifications to the oxazole ring or Boc group enhance biochemical activity or stability?

- Answer: Replacing the oxazole with a thiazole or isoxazole ring (e.g., Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate) can alter electron density and binding affinity. Substituting the Boc group with acetyl or benzyloxycarbonyl (Cbz) groups modulates lipophilicity and metabolic stability. For example, replacing Boc with a tetrazole moiety (as in Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate) enhances anticonvulsant activity .

Q. How can computational modeling predict this compound’s interaction with enzymatic targets (e.g., glutamate carboxypeptidase II)?

- Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the compound’s 3D structure (PubChem CID) can identify key binding residues. Focus on hydrogen bonding with the oxazole’s nitrogen and hydrophobic interactions with the tert-butyl group. Validate predictions with in vitro enzyme inhibition assays .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Answer: Ensure batch-to-batch consistency via HPLC purity checks (>95%) and NMR verification. Compare activity under standardized assay conditions (e.g., pH, temperature). Use structural analogs (e.g., ethyl 4-methyl-5-thiazoleacetate) as controls to isolate substituent effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.